molecular formula C25H22FN5O5S B14119053 Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate

Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B14119053
M. Wt: 523.5 g/mol
InChI Key: IEEJIODPDPVTFQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrimidine ring, and an ethyl ester

Preparation Methods

The synthesis of Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzoyl chloride with ethyl acetoacetate, followed by cyclization with urea to form the pyrimidine ring. The resulting intermediate is then reacted with thioacetic acid and finally esterified with ethanol under acidic conditions .

Chemical Reactions Analysis

Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation by binding to their active sites and blocking substrate access . Additionally, it can interact with inflammatory mediators, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate can be compared with similar compounds such as:

    Ethyl 4-(2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and biological activity.

    Ethyl 4-(2-((2-(4-bromophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate: The presence of a bromine atom can lead to different electronic properties and interactions with biological targets.

    Ethyl 4-(2-((2-(4-methylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate: The methyl group provides different steric and electronic effects compared to the fluorine atom.

Properties

Molecular Formula

C25H22FN5O5S

Molecular Weight

523.5 g/mol

IUPAC Name

ethyl 4-[[2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C25H22FN5O5S/c1-4-36-24(34)15-7-11-17(12-8-15)27-18(32)13-37-22-19-21(30(2)25(35)31(3)23(19)33)28-20(29-22)14-5-9-16(26)10-6-14/h5-12H,4,13H2,1-3H3,(H,27,32)

InChI Key

IEEJIODPDPVTFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)F

Origin of Product

United States

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